molecular formula C7H10Cl2O B13962136 2-Chlorocyclohexane-1-carbonyl chloride CAS No. 37420-99-8

2-Chlorocyclohexane-1-carbonyl chloride

Cat. No.: B13962136
CAS No.: 37420-99-8
M. Wt: 181.06 g/mol
InChI Key: YBGRDIRBHQVWSX-UHFFFAOYSA-N
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Description

2-Chlorocyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a chlorine atom and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclohexanol with thionyl chloride (SOCl₂) to form cyclohexyl chloride, which is then further reacted with phosgene (COCl₂) to introduce the carbonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of 2-Chlorocyclohexane-1-carbonyl chloride typically involves large-scale chlorination processes. The use of catalysts such as aluminum chloride (AlCl₃) can enhance the efficiency of the chlorination reaction. The subsequent introduction of the carbonyl chloride group is achieved through controlled reactions with phosgene under specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorocyclohexane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorocyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The chlorine atom can also participate in substitution reactions, making the compound versatile in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorocyclohexane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

37420-99-8

Molecular Formula

C7H10Cl2O

Molecular Weight

181.06 g/mol

IUPAC Name

2-chlorocyclohexane-1-carbonyl chloride

InChI

InChI=1S/C7H10Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2

InChI Key

YBGRDIRBHQVWSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)Cl)Cl

Origin of Product

United States

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